Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area vs. 3-Phenylazetidin-2-one
The target compound exhibits an XLogP3-AA value of 0.5, compared with approximately 1.2 for the 3-phenyl analog 3-phenylazetidin-2-one [1]. Both compounds share a topological polar surface area (TPSA) of 29.1 Ų and a single rotatable bond, but the reduced lipophilicity of the cyclopentenyl derivative shifts it closer to the optimal CNS drug-like property space (XLogP 1–3) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 3-Phenylazetidin-2-one: XLogP ~1.2 |
| Quantified Difference | ΔXLogP ≈ -0.7 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding relative to the phenyl analog, which is relevant when selecting a β-lactam scaffold for CNS or systemic exposure optimization.
- [1] PubChem Compound Summary for CID 13222620, 3-(Cyclopent-1-en-1-yl)azetidin-2-one. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/89368-04-7 (accessed May 2026). View Source
